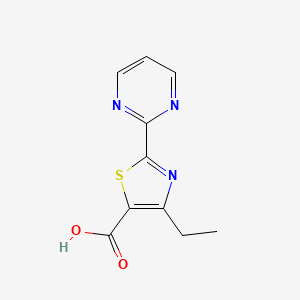![molecular formula C11H13BrN2O2 B1440460 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide CAS No. 1138443-06-7](/img/structure/B1440460.png)
4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide
Descripción general
Descripción
“4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide”, also known as BADDMB, is a chemical compound with the molecular formula C11H13BrN2O2. It has a molecular weight of 285.14 g/mol .
Synthesis Analysis
The synthesis of bromoacetylated compounds, such as “4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide”, involves adding the bromoacetyl moiety to the peptide while the peptide is fully protected . This process is typically carried out using solid-phase peptide chemistry .Molecular Structure Analysis
The InChI code for “4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide” is 1S/C10H11BrN2O2/c1-12-10(15)7-2-4-8(5-3-7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) .Physical And Chemical Properties Analysis
“4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide” has a molecular weight of 285.14 g/mol . Further physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
One notable application is in the synthesis of new N-phenylpyrazole derivatives, which have shown potent antimicrobial activity. These compounds, synthesized using 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide as a precursor, displayed inhibitory effects against pathogenic yeast (Candida albicans) and mold (Aspergillus), suggesting their potential as therapeutic antifungal agents (Farag et al., 2008). Additionally, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide from similar precursors underscores the versatility of these compounds in creating intermediates for further chemical transformations (Zhang Zho, 2014).
Chemical Synthesis and Characterization
The compound also finds application in the chemical synthesis and characterization of novel organic compounds. For instance, the synthesis of chloranthraniliprole, a pesticide, demonstrates the use of related chemical structures in creating agriculturally relevant products (Zheng Jian-hong, 2012). Similarly, the development of 3,5-dimethylisoxazoles as acetyl-lysine-mimetic bromodomain ligands highlights the role of such compounds in modulating protein interactions, with potential implications in cancer therapy and epigenetic regulation (Hewings et al., 2011).
Enzyme Inhibition and Therapeutic Potential
Moreover, the compound is integral to the creation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which exhibit anticonvulsant properties, indicating the potential of derivatives for neurological conditions (Severina et al., 2020). This underscores the chemical's relevance in the development of new pharmaceuticals.
Safety And Hazards
Propiedades
IUPAC Name |
4-[(2-bromoacetyl)amino]-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(16)8-3-5-9(6-4-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXRAPVRBOYMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1440386.png)

![N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine](/img/structure/B1440389.png)
![3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1440391.png)





